molecular formula C20H17ClN4O2 B2565313 2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380087-67-0

2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2565313
CAS No.: 2380087-67-0
M. Wt: 380.83
InChI Key: CJJMQHYMOISOHW-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, pyridine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol.

    Acylation: The azetidine ring is then acylated with 2-(2-chlorophenyl)acetyl chloride under basic conditions to form the 2-(2-chlorophenyl)acetylazetidine intermediate.

    Pyridazinone Formation: The intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Studies: It can be used as a probe to study biological pathways involving azetidine and pyridazinone moieties.

    Industrial Chemistry: The compound’s reactivity can be exploited in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one: can be compared to other azetidine and pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of azetidine, pyridine, and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c21-17-4-2-1-3-15(17)11-20(27)24-12-16(13-24)25-19(26)6-5-18(23-25)14-7-9-22-10-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMQHYMOISOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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